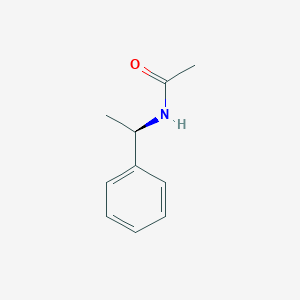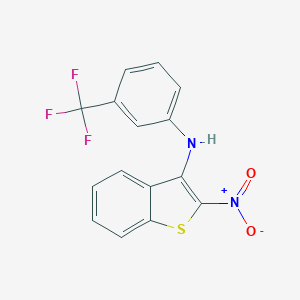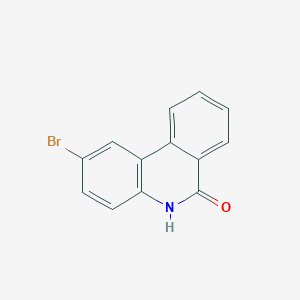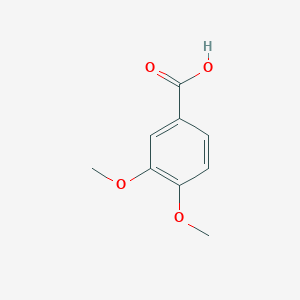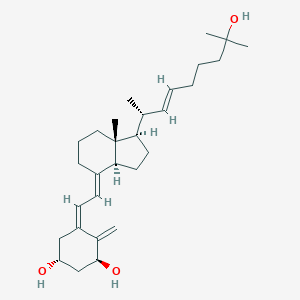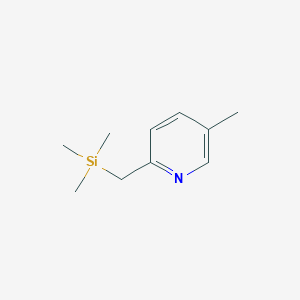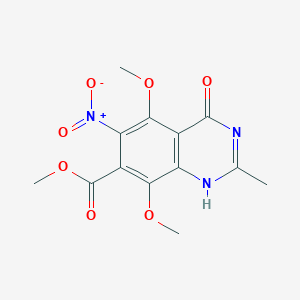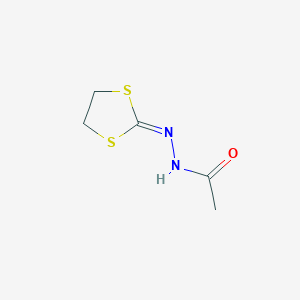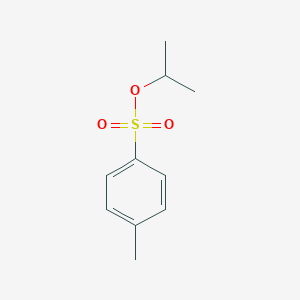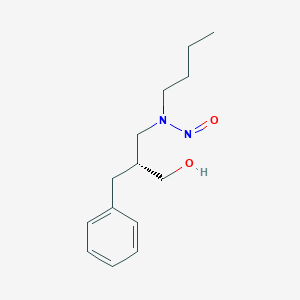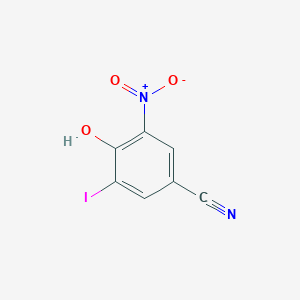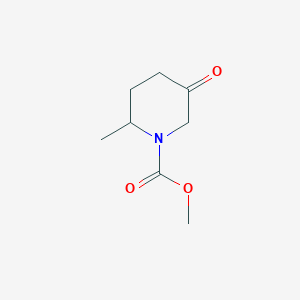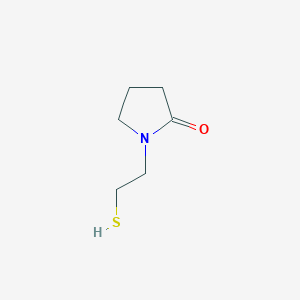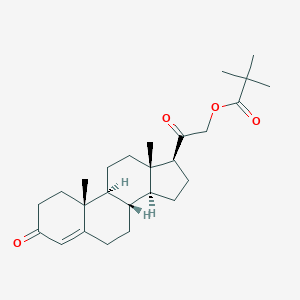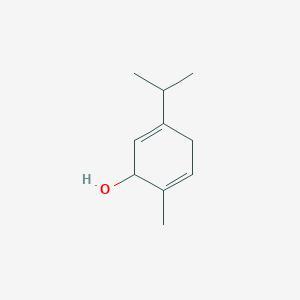
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol is a chemical compound with a molecular formula of C11H16O. It is commonly referred to as Menthone Glycerin Acetal and is a colorless liquid with a minty odor. This compound has been widely used in the pharmaceutical industry due to its unique properties.
Wirkmechanismus
The mechanism of action of Menthone Glycerin Acetal is not fully understood. However, it has been suggested that its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Menthone Glycerin Acetal has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using Menthone Glycerin Acetal in lab experiments is its potent antioxidant and anti-inflammatory properties. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the study of Menthone Glycerin Acetal. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as diabetes and cancer. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its formulation for improved bioavailability.
Synthesemethoden
The synthesis of Menthone Glycerin Acetal can be achieved through several methods. One of the most common methods is the reaction of menthone with glycerol under acidic conditions. The reaction takes place at a temperature of 80-90°C, and the resulting product is purified through distillation.
Wissenschaftliche Forschungsanwendungen
Menthone Glycerin Acetal has been extensively studied for its various applications in the pharmaceutical industry. It has been found to have potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
151726-31-7 |
|---|---|
Produktname |
2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
2-methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,6-7,10-11H,5H2,1-3H3 |
InChI-Schlüssel |
ZDZKIUYTORHFPQ-UHFFFAOYSA-N |
SMILES |
CC1=CCC(=CC1O)C(C)C |
Kanonische SMILES |
CC1=CCC(=CC1O)C(C)C |
Synonyme |
2,5-Cyclohexadien-1-ol,2-methyl-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



